The synthesis of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol typically involves several key steps:
The reaction conditions often involve heating under reflux for several hours, followed by purification steps like recrystallization or chromatography to isolate the desired product in high yield .
The molecular formula for 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol is . The structure features:
The InChI key for this compound is XASNJDVTZFCZPT-UHFFFAOYSA-N, which provides a unique identifier for database searches. Spectroscopic methods such as IR and NMR are typically used to confirm its structure, with characteristic peaks corresponding to functional groups present in the molecule .
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol can participate in several chemical reactions:
Common reagents for oxidation include hydrogen peroxide and potassium permanganate. For substitution reactions, alkyl halides are frequently employed .
Research indicates that 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol primarily targets aldose reductase, an enzyme involved in glucose metabolism. This interaction suggests potential implications in diabetic complications due to its role in the polyol pathway.
The inhibition of aldose reductase by this compound may lead to decreased sorbitol accumulation in cells, thus offering protective effects against diabetic neuropathy and other related conditions .
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol has diverse applications including:
Nitrofurans emerged in the 1940s as broad-spectrum antimicrobial agents, with nitrofurantoin becoming a first-line treatment for urinary tract infections. Their mechanism involves nitroreduction to reactive intermediates that damage microbial DNA and proteins. By the 1950s, the 1,3,4-oxadiazole scaffold gained attention when sulfathiazole (a 1,3,4-thiadiazole sulfonamide) demonstrated potent antibacterial effects. Subsequent research revealed that oxadiazole bioisosteres could enhance metabolic stability and bioavailability. The fusion of nitrofuran with oxadiazole began in earnest in the 21st century to combat drug-resistant pathogens. For example, Molecules (2024) highlighted 13 novel 5-(5-nitro-2-furyl)-1,3,4-oxadiazoles designed to overcome resistance in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) [1]. Table 1 summarizes key milestones:
Table 1: Historical Development of Nitrofuran and Oxadiazole Therapeutics
Year | Compound Class | Key Advancement | Reference |
---|---|---|---|
1940s | Nitrofurantoin | Clinical introduction for UTIs | [1] |
1950s | Sulfathiazole | First thiadiazole-derived antimicrobial | [4] |
1960s | Furazidin | Nitrofuran with GI tract applications | [1] |
2020s | 5-(5-Nitro-2-furyl)-1,3,4-oxadiazoles | Hybrids targeting multidrug-resistant ESKAPE pathogens | [1] [6] |
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to three key properties:
Additionally, the sulfur atom at the 2-position permits facile derivatization via alkylation, acylation, or oxidation, enabling rapid generation of structurally diverse libraries [5] [8].
The integration of 5-nitro-2-furyl, 1,3,4-oxadiazole, and thiol moieties creates a multifunctional pharmacophore with complementary mechanisms:
Molecular docking confirms this synergy: 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol derivatives exhibit high-affinity binding to S. aureus nitroreductase (binding energy: −9.2 kcal/mol) via H-bonds with Tyr68 and hydrophobic contacts with the furan ring [1].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: